molecular formula C10H11BrFNO B8158239 5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline

5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline

Cat. No.: B8158239
M. Wt: 260.10 g/mol
InChI Key: WRYPLMXAKXSXQR-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline is a substituted aniline derivative featuring a bromine atom at position 5, a cyclopropylmethoxy group at position 2, and a fluorine atom at position 3 on the benzene ring. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler alkoxy or halogen-substituted anilines. Such compounds are often intermediates in pharmaceutical synthesis, leveraging the amino group for further functionalization (e.g., amide formation or cross-coupling reactions) .

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYPLMXAKXSXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2F)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aniline derivative, followed by the introduction of the cyclopropylmethoxy group and the fluorine atom. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

    Addition Reactions: The cyclopropylmethoxy group can participate in addition reactions under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are commonly used.

    Oxidation: Agents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce nitroaniline derivatives.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

5-Bromo-3-chloro-2-fluoroaniline (CAS 1539469-93-6)

  • Molecular Formula : C₆H₄BrClFN
  • Molecular Weight : 224.46 g/mol
  • Key Differences :
    • Replacing chlorine (Cl) with cyclopropylmethoxy (OCH₂C₃H₅) increases steric hindrance and lipophilicity (clogP ≈ 2.5 vs. ~3.5 estimated for the target compound).
    • The cyclopropylmethoxy group may enhance metabolic stability compared to Cl, as seen in cyclopropane-containing drugs like betaxolol (a β-blocker) .
    • Synthetic routes for cyclopropylmethoxy introduction likely involve nucleophilic substitution, similar to methods used for dihydrobenzofuran derivatives .

Positional Isomers

3-Bromo-6-chloro-2-fluoroaniline (CAS 1517200-74-6)

  • Similarity Score : 0.89 (structural similarity based on halogen placement) .
  • Key Differences: Bromine at position 3 vs. 5 alters electronic effects on the aromatic ring, impacting reactivity in electrophilic substitution. The amino group’s ortho/para-directing effects may favor different reaction pathways.

Alkoxy Group Variations

3-Bromo-2-ethoxy-5-fluoroaniline (CAS 1096354-40-3)

  • Molecular Formula: C₈H₉BrFNO
  • Molecular Weight : 234.07 g/mol .
  • Key Differences :
    • Ethoxy (OCH₂CH₃) is less bulky than cyclopropylmethoxy, reducing steric hindrance.
    • Cyclopropylmethoxy’s rigid three-membered ring may confer unique conformational preferences in drug-receptor interactions.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents clogP*
5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline C₁₀H₁₁BrFNO ~258.5 (estimated) Br (5), OCH₂C₃H₅ (2), F (3) ~3.5
5-Bromo-3-chloro-2-fluoroaniline C₆H₄BrClFN 224.46 Br (5), Cl (3), F (2) 2.5
3-Bromo-2-ethoxy-5-fluoroaniline C₈H₉BrFNO 234.07 Br (3), OCH₂CH₃ (2), F (5) 2.1

*clogP values estimated using fragment-based methods.

Research Findings and Implications

  • Reactivity: The amino group facilitates derivatization, enabling access to libraries of amides or ureas for drug discovery.
  • Safety : Analogous halogenated anilines require strict PPE and ventilation due to toxicity risks .

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